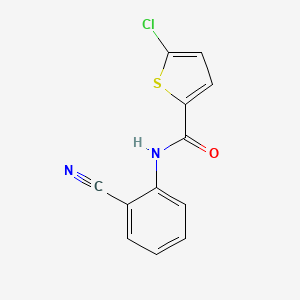

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide is a derivative of thiophene, a five-membered heterocyclic compound containing one sulfur atom . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of thiophene derivatives, including 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide, involves various strategies. One approach includes the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . Another method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

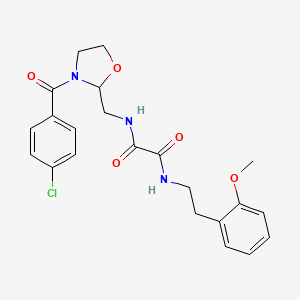

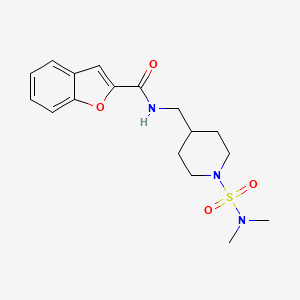

Molecular Structure Analysis

The molecular structure of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide can be analyzed using various spectroscopic techniques. For instance, IR, 1H NMR, and mass spectroscopic analyses can be used to characterize the synthesized derivatives . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide can be analyzed using various techniques. For instance, thin-layer chromatography (TLC) can be used to monitor the reactions . Another reaction involves the reflux of 5-chloro-thiophene-2-carboxylic acid with thionyl chloride and DMF in dichloromethane .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide include a molecular weight of 262.71 , a refractive index of n20/D 1.604, a boiling point of 99 °C/21 mmHg, and a density of 1.376 g/mL at 25 °C .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Heterocyclic Synthesis with Thiophene-2-Carboxamide : Researchers have synthesized derivatives of thiophene-2-carboxamide, exhibiting antibacterial and antibiotic properties. The study highlights the potential of these compounds in developing new antibacterial drugs (G. Ahmed, 2007).

Anticancer Activity

- Synthesis and Anticancer Activity of New Thiophene, Thiazolyl-Thiophene, and Thienopyridine Derivatives : This research synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, showing significant in vitro cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (A. Atta & E. Abdel‐Latif, 2021).

Antimycobacterial Activity

- Synthesis of Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as Potent Inhibitors of Mycobacterium tuberculosis : This study developed a series of thiophene-2-yl derivatives with promising antitubercular activity, highlighting their potential as antitubercular agents with lower cytotoxicity profiles (Sandeep Kumar Marvadi et al., 2020).

Antimicrobial and Sensing Activities

- Facile Synthesis of 5-(alkylidene)thiophen-2(5H)-ones. A New Class of Antimicrobial Agents : This study introduces thiophen-2(5H)-ones as effective antimicrobial agents and potential candidates for reducing biofilm formation, suggesting their utility in addressing bacterial resistance and biofilm-related issues (T. Benneche et al., 2011).

Magnetic and Sensing Properties

- Functionalization of Microporous Lanthanide-Based Metal-Organic Frameworks by Dicarboxylate Ligands with Methyl-Substituted Thieno[2,3-b]thiophene Groups : This research developed microporous lanthanide-based metal-organic frameworks with enhanced gas adsorption, sensing properties, and significant magnetocaloric effects, showcasing their multifunctional applications in sensing and magnetic cooling technologies (Suna Wang et al., 2016).

Safety and Hazards

Direcciones Futuras

The future directions for the study of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide and related compounds could involve further exploration of their potential biological activities and their use in the synthesis of advanced compounds with a variety of biological effects . Additionally, the development of more efficient synthetic strategies for these compounds could be a focus of future research .

Propiedades

IUPAC Name |

5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-11-6-5-10(17-11)12(16)15-9-4-2-1-3-8(9)7-14/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKSGDHJHOWNNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2687629.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2687632.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2687640.png)

![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)